methyl 3-[(3,4-dimethylphenyl)({[(2,6-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
This compound is a thiophene-2-carboxylate derivative featuring a sulfamoyl bridge substituted with a 3,4-dimethylphenyl group and a carbamoylmethyl moiety linked to a 2,6-dimethylphenylamine. Its structure integrates multiple functional groups:
- Sulfamoyl group: A sulfonamide bridge (—SO₂—NH—) common in agrochemicals, particularly herbicides and fungicides.
- Dimethylphenyl groups: The 3,4-dimethylphenyl and 2,6-dimethylphenyl substituents modulate lipophilicity and steric interactions.
Properties
IUPAC Name |
methyl 3-[[2-(2,6-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-15-9-10-19(13-18(15)4)26(14-21(27)25-22-16(2)7-6-8-17(22)3)33(29,30)20-11-12-32-23(20)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLAMADQJJQMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(2,6-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step often involves the reaction of the thiophene derivative with a sulfamoyl chloride in the presence of a base.
Attachment of the dimethylphenyl groups: This can be done through Friedel-Crafts acylation or alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethylphenyl)({[(2,6-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-[(3,4-dimethylphenyl)({[(2,6-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(2,6-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfamoyl Thiophene Derivatives
highlights two closely related compounds:
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0596) Molecular formula: C₁₄H₁₅NO₄S₂ Molecular weight: 325.4 g/mol Key feature: Lacks the carbamoylmethyl and 3,4-dimethylphenyl groups.
Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate
- Key feature : Additional methyl group on the phenyl ring compared to G225-0594.
Structural and Functional Differences:
The carbamoylmethyl group in the target compound may improve systemic translocation in plants, a feature observed in carbamate-containing fungicides like metalaxyl .
Sulfonylurea Herbicides ()
Sulfonylureas (e.g., metsulfuron-methyl, triflusulfuron-methyl) inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.
Acylalanine Fungicides ()
Metalaxyl and benalaxyl are acylalanine fungicides targeting oomycete pathogens.
Research Implications and Hypotheses
- Bioactivity : The compound’s sulfamoyl and carbamoyl groups may confer dual herbicidal and fungicidal activity, akin to sulfonylureas and acylalanines.
- Resistance Management : Structural divergence from triazine-based sulfonylureas could mitigate cross-resistance in weeds.
- Synthetic Feasibility : Analog synthesis methods in (e.g., sulfamoyl coupling) are applicable for derivatization.
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)({[(2,6-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiophene ring, a sulfamoyl group, and multiple phenyl rings with methyl substitutions, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfamoyl group is known for its reactivity with nucleophilic sites on proteins, potentially modulating enzyme activities. The presence of multiple aromatic rings enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfamoyl groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
Research has suggested that this compound may exhibit anticancer properties. Compounds in this class have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell growth and survival.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit specific enzymes involved in inflammatory processes or metabolic disorders. The binding affinity and selectivity towards these enzymes are critical for its therapeutic efficacy.
Research Findings
Several studies have focused on the synthesis and evaluation of biological activity for this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines |
| Study C | Enzyme Inhibition | Inhibited xanthine oxidase with an IC50 value of 72 µM |
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent evaluation was conducted using a series of derivatives similar to this compound against common pathogens. The results demonstrated that modifications in the phenyl groups significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
